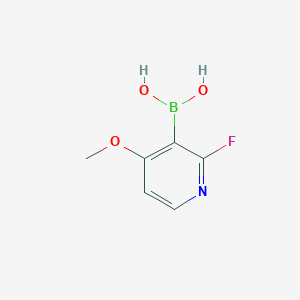

2-Fluoro-4-methoxypyridine-3-boronic acid

Description

The exact mass of the compound 2-Fluoro-4-methoxypyridine-3-boronic acid is 171.0503014 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-methoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUKBUCYDDLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Pharmacophoric Potential of Fluorinated Pyridine Scaffolds

The design of novel molecules for pharmaceutical and agrochemical applications often relies on the use of "privileged scaffolds"—core structures that are known to interact with a variety of biological targets. The fluorinated pyridine (B92270) moiety, the heart of 2-Fluoro-4-methoxypyridine-3-boronic acid, is a prime example of such a scaffold, combining the biological relevance of the pyridine ring with the unique modulatory effects of fluorine.

Nitrogen-containing heterocycles, like pyridine, are frequently found in pharmaceuticals and biologically active natural products. nih.gov The pyridine ring is a common feature in a diverse range of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

The strategic incorporation of fluorine into these scaffolds can dramatically alter a molecule's physicochemical and biological properties. nbinno.com Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet its presence can have profound effects on:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can increase a drug's half-life. nbinno.commdpi.com

Binding Affinity: Fluorine can alter the electron distribution of a molecule, influencing its ability to bind to target proteins through hydrogen bonding or dipole interactions. nbinno.com

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.com This property can be fine-tuned; for example, while fluoro-arenes tend to be more lipophilic, the trifluoromethylation of alkyl groups can decrease lipophilicity. nih.gov

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting a molecule's ionization state and, consequently, its solubility and bioavailability. nih.gov

The combination of a pyridine ring with fluorine and methoxy (B1213986) substituents, as seen in 2-Fluoro-4-methoxypyridine-3-boronic acid, creates a highly tunable platform. The specific arrangement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring allows chemists to precisely modulate the electronic properties of the scaffold for targeted applications.

Strategic Importance of Boronic Acid Functionality in Synthetic Chemistry

The boronic acid group (-B(OH)₂) is one of the most important functional groups in modern organic synthesis. Organoboron compounds are valued for being exceptionally stable, environmentally benign, and straightforward to prepare. nih.gov Their rise to prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org

First reported in 1979, the Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov This reaction has become a cornerstone of synthetic chemistry for several reasons:

Versatility: It can be used to form a wide variety of C-C bonds, including aryl-aryl, aryl-vinyl, and alkyl-aryl bonds. libretexts.org

Functional Group Tolerance: The reaction conditions are generally mild and tolerant of a wide array of functional groups on both coupling partners.

Availability of Reagents: A vast and diverse library of boronic acids and their derivatives are commercially available. nih.gov

Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making them a "greener" alternative to other organometallic reagents like organostannanes (used in Stille coupling). nih.govlibretexts.org

Beyond the Suzuki-Miyaura reaction, the boronic acid functionality has found increasing application in medicinal chemistry. It can act as a bioisostere of carboxylic acids and is capable of forming reversible covalent bonds with diols or specific amino acid residues in proteins. nih.govresearchgate.net This property has been exploited in the design of enzyme inhibitors, with several boron-containing drugs approved by the U.S. Food and Drug Administration. researchgate.net However, some heteroaryl boronic acids can be prone to base-promoted protodeboronation (the cleavage of the C-B bond), which can complicate their use in traditional Suzuki-Miyaura coupling conditions that require a base. researchgate.netacs.org

Historical Context and Evolution of Research on Substituted Pyridine Boronic Acids

Directed Ortho-Metalation and Electrophilic Borylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgorganic-chemistry.org For pyridine derivatives, the ring nitrogen itself can act as a directing group, though its interaction with organolithiums can also lead to competitive nucleophilic addition. uwindsor.caharvard.edu The presence of other substituents, such as the fluoro and methoxy (B1213986) groups in the target compound's scaffold, further influences the regiochemical outcome of the metalation.

The choice of organometallic reagent and reaction conditions is critical to achieve high yields and selectivity in the metalation of pyridine rings. Organolithium compounds are the most common reagents for this purpose. organicchemistrydata.org

Organolithium Reagents: Strong, non-nucleophilic bases are often preferred to avoid addition to the electron-deficient pyridine ring. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are frequently used for the deprotonation of pyridines when a strong directing group is present. uwindsor.ca Standard alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) can also be effective, especially at low temperatures and in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down organolithium aggregates and increases basicity. harvard.edubaranlab.org For a substrate like 2-fluoro-4-methoxypyridine (B63832), the fluorine atom enhances the acidity of the adjacent C3 proton, making it a prime target for deprotonation.

Grignard Reagents: While less common for direct deprotonation of pyridines, Grignard reagents are widely used in reactions with pyridine derivatives, often involving pyridine N-oxides or pre-functionalized halopyridines. rsc.orgrsc.orgorganic-chemistry.org Their lower basicity compared to organolithiums generally makes them less suitable for direct C-H activation in this context, but they are crucial for halogen-metal exchange pathways leading to borylation.

The table below summarizes typical conditions for the metalation of pyridine derivatives.

| Reagent/Additive | Solvent(s) | Temperature (°C) | Target Position | Notes |

| n-BuLi | Toluene (B28343)/THF | -78 | C4 (from 4-bromo) | Halogen-metal exchange is the primary pathway. chemicalbook.com |

| s-BuLi/TMEDA | THF | -78 | Ortho to DMG | Increased reactivity and selectivity due to TMEDA. harvard.edu |

| LDA | THF | -78 to -20 | Ortho to DMG | Prevents nucleophilic addition to the pyridine ring. uwindsor.ca |

| LiTMP | Et₂O | -78 to 0 | Ortho to DMG | A highly hindered base that favors deprotonation. |

Once the pyridyl anion is generated via metalation or halogen-metal exchange, it is trapped with an electrophilic boron source, typically a trialkyl borate (B1201080). researchgate.net Common choices include triisopropyl borate and trimethyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to form a boronate ester intermediate. chemicalbook.com

The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is usually achieved by treatment with an aqueous acid, such as hydrochloric acid. chemicalbook.com Care must be taken during this step, as boronic acids, particularly those on electron-deficient rings or with ortho-substituents, can be susceptible to protodeborylation (cleavage of the C-B bond). researchgate.net Milder hydrolysis conditions or alternative workup procedures may be necessary to ensure high yields of the final product. organic-chemistry.orgnih.gov

The two-step sequence is illustrated in the table below.

| Step | Reagent(s) | Typical Conditions | Product |

| 1. Trapping | Triisopropyl borate | Anhydrous THF/Toluene, -78 °C | 2-Fluoro-4-methoxypyridine-3-boronic acid, pinacol (B44631) ester |

| 2. Hydrolysis | Aqueous HCl | Stirring at room temperature | 2-Fluoro-4-methoxypyridine-3-boronic acid |

Transition Metal-Catalyzed Carbon-Hydrogen and Carbon-Halogen Borylation

Transition metal catalysis offers powerful and often milder alternatives to traditional organometallic methods for synthesizing aryl and heteroaryl boronic acids. These methods can proceed via activation of either a carbon-halogen (C-X) or a carbon-hydrogen (C-H) bond.

Palladium catalysis is exceptionally versatile for C-B bond formation, most notably through the Miyaura borylation reaction, which couples a halide or triflate with a diboron reagent. wikipedia.org For fluorinated and electron-poor substrates like pyridine derivatives, this method is highly effective. A significant challenge with polyfluorinated aryl boronates is their sensitivity to base, which can promote decomposition. researchgate.net Consequently, base-free palladium-catalyzed C-Cl borylation methods have been developed, which are particularly suitable for these sensitive substrates. nih.gov These reactions typically use a palladium source like Pd(dba)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand such as SPhos, with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.gov

| Catalyst/Ligand | Boron Source | Substrate Type | Key Advantage |

| Pd(dba)₂ / SPhos | B₂pin₂ | Di-ortho-fluorinated aryl chlorides | Base-free conditions prevent product decomposition. researchgate.netnih.gov |

| Pd(dppf)Cl₂ | B₂pin₂ | Heteroaryl halides | Broad substrate scope and good functional group tolerance. nih.gov |

Iridium-catalyzed C-H borylation has become a premier method for the direct conversion of C-H bonds to C-B bonds. researchgate.netnih.gov However, the application to pyridines can be challenging due to inhibition of the catalyst by coordination of the pyridine nitrogen's lone pair to the iridium center. researchgate.net This effect can be overcome by the presence of a substituent at the C2 position. nih.gov

The regioselectivity of iridium-catalyzed borylation is governed by a combination of steric and electronic factors. researchgate.netdigitellinc.com Generally, borylation occurs at the most sterically accessible C-H bond, often meta to the largest substituent. Electron-withdrawing groups can also influence the reaction's regioselectivity and rate. For substituted pyridines, this interplay allows for the selective synthesis of various borylated isomers that might be difficult to access through other means. acs.orgacs.org

| Substrate | Catalyst System | Major Product(s) | Influencing Factors |

| Pyridine | [Ir(cod)OMe]₂ / dtbpy | Mixture of 3- and 4-borylated products | Steric and electronic balance. researchgate.net |

| 2-Substituted Pyridine | [Ir(cod)OMe]₂ / dtbpy | C5 or C6 borylation | Steric hindrance at C2 directs borylation away. nih.gov |

| 3-Substituted Pyridine | [Ir(cod)OMe]₂ / dtbpy | C5 and C6 borylation | Steric and electronic effects of the C3 substituent. |

| 2,5-Disubstituted Pyridine | [Ir(cod)OMe]₂ / dtbpy | C4 borylation | Steric blocking at C2 and C6 directs to the C4 position. digitellinc.com |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium, particularly for challenging transformations such as the activation of C-F bonds. semanticscholar.orgnih.gov Nickel catalysts, often employing N-heterocyclic carbene (NHC) ligands like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) or IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can effectively catalyze the borylation of fluoroarenes via C-F bond cleavage. acs.orgresearchgate.net This reaction converts a robust C-F bond into a versatile C-B bond, providing a synthetic route to fluorinated boronic esters that would be otherwise difficult to prepare. acs.org This methodology is highly relevant for the synthesis of analogues of 2-fluoro-4-methoxypyridine-3-boronic acid where borylation at a fluorinated position is desired.

| Catalyst System | Substrate Type | Transformation |

| [Ni(IMes)₂] | Polyfluoroarenes | C-F cleavage and borylation. acs.org |

| [Ni(IPr)₂] | Pentafluorobenzene | C-F cleavage and borylation. semanticscholar.org |

| Ni(COD)₂ / PCy₃ | Aryl Fluorides | C-F cleavage and borylation. nih.gov |

Regioselective Functionalization during Synthesis of 2-Fluoro-4-methoxypyridine-3-boronic acid Precursors

Achieving the specific 2-fluoro, 4-methoxy, and 3-boronic acid substitution pattern on a pyridine ring necessitates a carefully planned, multi-step synthetic sequence where regioselectivity is paramount. The synthesis of precursors is dominated by methods that control the position of functional group introduction, such as directed ortho-metalation (DoM), halogen-metal exchange, and nucleophilic aromatic substitution (SNAr).

The synthesis of pyridinylboronic acids can be achieved through several methods, including the reaction of trialkylborates with organometallic reagents derived from the corresponding halopyridines. arkat-usa.orgorgsyn.org The regioselectivity of these reactions is crucial. For instance, in the synthesis of related 2-fluoropyridine-4-boronic acid, a halogen-metal exchange is performed on 4-bromo-2-fluoropyridine (B161659) at very low temperatures (-78 °C) followed by borylation. chemicalbook.com This highlights the importance of the starting halogen position in dictating the placement of the boronic acid group.

For a precursor to 2-Fluoro-4-methoxypyridine-3-boronic acid, one plausible strategy involves the sequential functionalization of a pre-substituted pyridine ring. The directing effects of the existing substituents (fluoro and methoxy groups) are critical in guiding subsequent reactions.

Key Regioselective Strategies:

Directed ortho-Metalation (DoM): A powerful strategy where a directing group on the pyridine ring guides deprotonation (metalation) of the adjacent C-H bond. A methoxy group is an effective directing group, which could facilitate metalation at the C3 position.

Halogen-Metal Exchange: This is a common method for generating pyridinyl organometallic species that can then be trapped with an electrophile like a trialkyl borate. arkat-usa.org The selectivity is determined by the position of the halogen on the starting pyridine. arkat-usa.org For complex pyridines, the choice of organometallic reagent, solvent, and temperature can significantly influence the outcome. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position activates the pyridine ring for nucleophilic attack. This allows for the regioselective introduction of substituents. For example, the synthesis of a methoxypyridine motif can be initiated through the nucleophilic aromatic substitution of a di-halogenated aminopyridine by sodium methoxide (B1231860). nih.gov Similarly, a C2-fluoro group makes the ring susceptible to substitution, a reaction that can be used to install various functionalities under mild conditions. nih.govacs.org

The table below illustrates how different synthetic methods can be employed to control regioselectivity in pyridine functionalization, a critical aspect for synthesizing precursors to the target compound.

| Method | Description | Regioselectivity Control | Example Application |

| Directed ortho-Metalation (DoM) | A substituent directs lithiation to an adjacent position. | The directing group (e.g., -OMe, -CONR₂) determines the site of metalation. | A 4-methoxypyridine (B45360) could be metalated at the C3 position. |

| Halogen-Metal Exchange | A halogen atom is exchanged for a metal (e.g., Li, Mg). | The initial position of the halogen (Br or I) dictates the position of the resulting organometallic species. arkat-usa.org | Lithiation of 3-bromo-2-fluoro-4-methoxypyridine (B1501825) would generate the organolithium at C3. |

| C-H Activation/Borylation | Direct conversion of a C-H bond to a C-B bond using a metal catalyst (e.g., Ir, Rh). | Steric and electronic factors of existing substituents guide the borylation to a specific C-H bond. | Borylation of 2-fluoro-4-methoxypyridine could potentially be directed to the C3 position. |

| Nucleophilic Aromatic Substitution (SNAr) | A nucleophile displaces a leaving group (often a halogen) on the aromatic ring. | The position of the activating group (e.g., a C2-fluoro substituent) and the leaving group controls the site of substitution. nih.gov | Reaction of 2,4-difluoropyridine (B1303125) with sodium methoxide could selectively yield 2-fluoro-4-methoxypyridine. |

Emerging Green Chemistry Principles in Pyridine Boronic Acid Synthesis

The synthesis of complex molecules like pyridine boronic acids traditionally involves multi-step processes that often use hazardous reagents, stoichiometric amounts of metal reagents, and large volumes of organic solvents, generating significant waste. google.com The application of green chemistry principles aims to mitigate these environmental and safety concerns. nih.govresearchgate.net

The design of sustainable synthetic processes is a major focus of modern organic synthesis. nih.gov Key green chemistry principles applicable to pyridine boronic acid synthesis include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. researchgate.net

Key Green Chemistry Applications:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials. MCRs are inherently green as they reduce the number of synthetic steps, minimize the need for intermediate purification, and improve atom economy. nih.gov Boron-containing molecules have been successfully synthesized using MCRs under green conditions. nih.gov

Use of Greener Solvents: Traditional syntheses often rely on anhydrous toluene or tetrahydrofuran (B95107) (THF). chemicalbook.com Replacing these with more environmentally benign solvents is a key goal. Ethanol (B145695), for example, is considered a green solvent due to its low toxicity and good degradability. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave or infrared irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov In the synthesis of boron-containing esters, microwave irradiation has been shown to dramatically decrease reaction times from hours to minutes while improving yields. nih.gov

Biocatalysis: The use of enzymes, such as fluorinases, represents a promising green approach for the synthesis of organofluorine compounds. nih.gov While direct application to complex pyridine boronic acids is still developing, biocatalysis offers significant advantages in terms of environmental impact and safety over traditional chemical methods. nih.gov

The following table summarizes the application of several green chemistry principles to the synthesis of boronic acids.

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| 1. Prevention | Multi-step synthesis with isolation of intermediates, generating by-products. | Multicomponent reactions (MCRs) where reactants are combined in a single step. nih.gov | Reduced waste and fewer purification steps. |

| 2. Atom Economy | Use of stoichiometric reagents that are not fully incorporated into the final product. | Catalytic C-H borylation where a C-H bond is directly converted to a C-B bond. | Maximizes the incorporation of starting materials into the final product. |

| 5. Safer Solvents & Auxiliaries | Use of anhydrous and potentially hazardous solvents like THF and toluene. orgsyn.orgchemicalbook.com | Use of ethanol or performing reactions under solvent-free conditions. nih.gov | Reduced toxicity and environmental impact. |

| 6. Design for Energy Efficiency | Long reaction times requiring prolonged heating. nih.gov | Use of microwave or infrared irradiation to accelerate reactions. nih.gov | Reduced energy consumption and shorter synthesis time. |

Suzuki-Miyaura Cross-Coupling Reactions: Core Mechanism and Variations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures. illinois.edu The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as 2-Fluoro-4-methoxypyridine-3-boronic acid, with an organohalide. Due to its robustness, functional group tolerance, and the low toxicity of its boron-containing reagents, this reaction is widely applied. illinois.edu The general catalytic cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction begins with the active Palladium(0) catalyst. libretexts.org

Oxidative Addition : This is often the rate-determining step of the cycle. The Pd(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. libretexts.org This step breaks the Ar-X bond and creates a new organopalladium complex. researchgate.net The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : This is considered the most complex step in the reaction. nih.gov The organic moiety from the boron reagent (in this case, the 2-fluoro-4-methoxypyridin-3-yl group) is transferred to the Pd(II) complex, displacing the halide. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.netrsc.org The resulting diorganopalladium(II) complex now holds both organic partners of the desired final product.

Reductive Elimination : This is the final, bond-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu

| Step | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the organohalide (Ar-X) bond. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid derivative replaces the halide on the palladium center. This step is base-mediated. | [Ar-Pd(II)-X] + [R-B(OR)3]- → [Ar-Pd(II)-R] |

| Reductive Elimination | The two organic groups are ejected from the palladium center, forming the final product and regenerating the catalyst. | Pd(II) → Pd(0) |

Transmetalation typically does not proceed efficiently with the neutral boronic acid itself. The presence of a base is crucial. researchgate.net The base (e.g., hydroxide (B78521), carbonate) coordinates to the Lewis acidic boron atom of 2-Fluoro-4-methoxypyridine-3-boronic acid. This coordination forms a tetracoordinate "ate" complex, known as a boronate. rsc.orgresearchgate.net

This boronate species is more nucleophilic than the parent boronic acid, which enhances its ability to transfer the pyridyl group to the electrophilic palladium(II) center. researchgate.net The increased electron density on the boron atom facilitates the cleavage of the carbon-boron bond during the transfer to the palladium complex. Two primary mechanistic pathways for transmetalation are often considered: the boronate pathway, where the pre-formed boronate reacts with the organopalladium halide complex, and the oxo-palladium pathway, where the base first exchanges with the halide on the palladium complex to form a more reactive palladium-hydroxo species that then reacts with the neutral boronic acid. rsc.org For arylboronic acids, the boronate pathway is a key route. nih.gov

The electronic and steric properties of the substituents on 2-Fluoro-4-methoxypyridine-3-boronic acid significantly influence its reactivity.

2-Fluoro Substituent : The fluorine atom is a strongly electronegative, electron-withdrawing group. This has two opposing effects. First, it increases the Lewis acidity of the boron atom, which can facilitate the formation of the active boronate species. nih.gov However, the strong inductive effect also deactivates the pyridine ring, potentially slowing the rate of transmetalation by making the pyridyl carbon less nucleophilic.

4-Methoxy Substituent : The methoxy group at the para-position to the nitrogen is an electron-donating group through resonance. This effect increases the electron density of the pyridine ring, which can help to counteract the deactivating effect of the fluorine atom and enhance the nucleophilicity of the pyridyl group, thereby facilitating transmetalation.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Fluoro | 2 | Strongly electron-withdrawing (inductive) | Increases Lewis acidity of boron; deactivates the pyridine ring. |

| Methoxy | 4 | Electron-donating (resonance) | Increases electron density of the pyridine ring, enhancing its nucleophilicity. |

Two common side reactions that plague Suzuki-Miyaura couplings, particularly with heteroaryl boronic acids, are protodeboronation and homocoupling.

Protodeboronation : This is the undesired cleavage of the C–B bond by a proton source (often water), leading to the formation of 2-fluoro-4-methoxypyridine and consumption of the boronic acid. rsc.org This process is often catalyzed by the base required for the main reaction and can be accelerated by palladium-phosphine complexes. chemrxiv.org For electron-deficient heteroaryl boronic acids, protodeboronation can be a significant competing pathway. rsc.org Careful control of reaction conditions such as base strength, solvent, and temperature is necessary to minimize this side reaction.

Homocoupling : This side reaction results in the formation of a symmetrical biaryl (a bipyridine in this case) from the coupling of two molecules of the boronic acid. This can occur through several mechanisms, including oxidative processes involving O2 or a pathway involving a second transmetalation event. researchgate.net The formation of homocoupling products consumes the boronic acid and complicates purification. The choice of catalyst, ligands, and reaction conditions can help suppress this pathway in favor of the desired cross-coupling.

To circumvent the instability and side reactions associated with boronic acids, more stable precursors like potassium trifluoroborate salts (R-BF3K) are often used. nih.gov Potassium 2-fluoro-4-methoxypyridine-3-trifluoroborate would serve as an air-stable, crystalline solid that is less prone to protodeboronation and homocoupling than its boronic acid counterpart. rsc.org

Trifluoroborates function via a "slow-release" mechanism. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release a low, steady concentration of the active boronic acid into the reaction medium. rsc.org This low concentration favors the desired cross-coupling reaction over competing side reactions like homocoupling and protodeboronation, which are often higher order in boronic acid concentration. rsc.org This strategy enhances the efficiency and yield of couplings involving sensitive or unstable boronic acid partners. nih.govbldpharm.com

| Feature | Boronic Acid (R-B(OH)2) | Potassium Trifluoroborate (R-BF3K) |

|---|---|---|

| Stability | Often less stable, prone to dehydration (to boroxines) and decomposition. | Generally air- and moisture-stable crystalline solids. nih.gov |

| Reactivity | More reactive; higher concentration can lead to side reactions. bldpharm.com | Acts as a stable precursor, slowly releasing the active boronic acid. rsc.org |

| Side Reactions | More susceptible to protodeboronation and homocoupling. rsc.org | Suppresses side reactions due to the "slow-release" principle. rsc.org |

Other Transition Metal-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Nickel-Catalyzed Cross-Couplings)

While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel catalysts have emerged as a powerful, cost-effective alternative. scispace.com Nickel-catalyzed cross-couplings can be particularly effective for challenging substrates, including those with unreactive C-Cl bonds or C-F bonds. rsc.orgnih.gov

The catalytic cycle for nickel is generally analogous to that of palladium, involving Ni(0)/Ni(II) intermediates and the steps of oxidative addition, transmetalation, and reductive elimination. rsc.org For a substrate like 2-Fluoro-4-methoxypyridine-3-boronic acid, a nickel catalyst could offer distinct advantages. Nickel(0) complexes are highly reactive and can oxidatively add to a wider range of electrophiles. scispace.com

Notably, nickel catalysts have been shown to activate and cleave aromatic C–F bonds, a transformation that is extremely difficult for palladium catalysts. beilstein-journals.orgresearchgate.net This opens up the possibility for 2-Fluoro-4-methoxypyridine-3-boronic acid to act not only as the boron-donating partner but also potentially as the electrophilic partner in a different coupling scheme, where the C-F bond is activated by a nickel catalyst. The strong fluorophilicity of boron can also enable efficient, base-free transmetalation in certain nickel-catalyzed systems. rsc.org

Carbon-Heteroatom Bond Formation via Chan-Lam-Evans Coupling and Related Reactions

The Chan-Lam-Evans (CLE) coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, representing a significant alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol to furnish the corresponding arylated product. wikipedia.orgrsc.org The reaction can often be conducted at room temperature and is tolerant of air, making it an operationally simple procedure. wikipedia.org

The general mechanism for the CLE coupling is complex and still a subject of investigation, but it is understood to proceed through a copper(II) or copper(III) intermediate. The catalytic cycle is thought to involve the formation of a copper-aryl species, followed by coordination of the heteroatom nucleophile (amine, alcohol, etc.). A key reductive elimination step from a Cu(III) intermediate then forms the desired C-N or C-O bond and regenerates a Cu(I) species, which is subsequently re-oxidized to Cu(II) to continue the cycle. wikipedia.org

For a substrate like 2-Fluoro-4-methoxypyridine-3-boronic acid, the electronic nature of the pyridine ring plays a crucial role. The electron-deficient character of the pyridine, enhanced by the fluoro substituent, can influence the transmetalation step with the copper catalyst. The reaction's efficiency is highly dependent on the choice of copper source, base, solvent, and ligands. nih.gov Studies on similar heteroaromatic boronic acids have shown that ligands such as phenanthroline derivatives can significantly enhance catalytic activity. nih.govdntb.gov.ua The presence of a fluoroalkyl group on a heterocyclic ring has been shown to significantly aid N-arylation, suggesting that the fluorine on 2-Fluoro-4-methoxypyridine-3-boronic acid would facilitate the desired coupling. nih.gov

The scope of the CLE reaction is broad, allowing for the formation of bonds between the pyridine core and various heteroatoms. This versatility is critical for synthesizing libraries of compounds for drug discovery and materials science. While specific examples for 2-Fluoro-4-methoxypyridine-3-boronic acid are not detailed in the provided literature, the general applicability of the CLE reaction allows for a predictive understanding of its potential.

Table 1: Representative Chan-Lam-Evans Coupling Reactions This table illustrates the general conditions and outcomes for CLE reactions with various arylboronic acids and heteroatom nucleophiles, which are applicable to 2-Fluoro-4-methoxypyridine-3-boronic acid.

| Aryl Boronic Acid | Coupling Partner | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 2-Nitroimidazole | Cu(L2)22 / K2CO3 | MeOH | N-Phenyl-2-nitroimidazole | Good | nih.gov |

| p-Tolylboronic acid | 2-Nitroimidazole | Cu(L2)22 / K2CO3 | MeOH | N-(p-Tolyl)-2-nitroimidazole | 85% | nih.gov |

| p-Methoxyphenylboronic acid | 2-Nitroimidazole | Cu(L2)22 / K2CO3 | MeOH | N-(p-Methoxyphenyl)-2-nitroimidazole | 77% | nih.gov |

| Phenylboronic acid | 9H-Carbazole | Cu(L2)22 / K2CO3 | MeOH | N-Phenylcarbazole | 45% | nih.gov |

| Arylboronic acid | Pyrrole derivative | Cu(OAc)2 / Pyridine | Not specified | N-Arylpyrrole | 93% | wikipedia.org |

Photoredox Catalysis in Boronic Acid Transformations

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the activation of small molecules through single-electron transfer (SET) mechanisms under mild conditions. cam.ac.ukresearchgate.net Boronic acids and their derivatives, while traditionally used in two-electron processes, have been successfully employed as precursors for carbon-centered radicals under photoredox conditions. cam.ac.uknih.gov

The activation of a boronic acid like 2-Fluoro-4-methoxypyridine-3-boronic acid in a photoredox cycle typically involves its interaction with a photocatalyst and often a Lewis base. The process can be initiated by the photoexcitation of a catalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. researchgate.netacs.orgresearchgate.net The excited-state photocatalyst can then engage the boronic acid derivative in a SET event. One common strategy involves the formation of a redox-active complex between the boronic acid (or its boroxine (B1236090) trimer) and a Lewis base. nih.gov This complex is more easily oxidized by the excited photocatalyst, leading to the generation of a carbon-centered radical after cleavage of the C–B bond. nih.govresearchgate.net

These generated pyridyl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. digitellinc.com For instance, they can undergo C–C coupling with electron-deficient olefins or engage in cross-coupling reactions to form C-heteroatom bonds. nih.gov The merger of photoredox catalysis with other catalytic cycles, such as copper or nickel catalysis, has further expanded the scope of these transformations, allowing for reactions like trifluoromethylation of arylboronic acids. researchgate.netnih.gov

The application of photoredox catalysis to 2-Fluoro-4-methoxypyridine-3-boronic acid would provide a powerful method for late-stage functionalization, enabling the introduction of the fluoro-methoxypyridyl moiety into complex molecules under exceptionally mild conditions. This approach avoids the harsh reagents and high temperatures often required in traditional cross-coupling chemistry. acs.org

Table 2: Examples of Photoredox-Catalyzed Reactions with Boronic Acids This table showcases representative transformations involving boronic acids under photoredox conditions, illustrating the potential reactivity of 2-Fluoro-4-methoxypyridine-3-boronic acid.

| Boronic Acid/Ester | Reaction Partner | Catalytic System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Alkyl Boronic Esters | Electron-deficient olefins | Photoredox catalyst + Lewis Base (e.g., quinuclidin-3-ol) | Radical Addition / C-C Coupling | C(sp3)-C(sp3) coupled product | nih.gov |

| Aryl Boronic Acids | Electron-deficient olefins | Photoredox catalyst + Lewis Base (e.g., DMAP) | Radical Addition / C-C Coupling | C(sp2)-C(sp3) coupled product | nih.gov |

| Arylboronic Acids | CF3I | Ru(bpy)3(PF6)2 + CuOAc | Trifluoromethylation | Aryl-CF3 | nih.gov |

| Alkyl Boronic Acids/Esters | Diethyl malonate-derived olefins | Acridinium organic photocatalyst + DMAP | Radical Addition | GABA analogues | researchgate.net |

| Boronic Acids | Pyridine N-oxides | Pyridine N-oxide (as catalyst) | Photoinduced Radical Generation | Products of alkylation, amination, etc. | digitellinc.com |

Strategic Derivatization and Functionalization of 2 Fluoro 4 Methoxypyridine 3 Boronic Acid

Regioselective Introduction of Additional Substituents

The functionalization of the pyridine (B92270) core of 2-Fluoro-4-methoxypyridine-3-boronic acid is governed by the directing effects of the existing fluoro and methoxy (B1213986) groups. The introduction of new substituents can be achieved through various organic reactions, with the position of entry being highly dependent on the reaction mechanism and the electronic nature of the pyridine ring.

Research into the functionalization of substituted pyridines, such as 2-chloropyridines, has demonstrated that regioselectivity can be precisely controlled. mdpi.com For instance, directed ortho-lithiation is a powerful strategy for introducing substituents at specific positions adjacent to an existing group. mdpi.com In the context of 2-Fluoro-4-methoxypyridine-3-boronic acid, the positions C-5 and C-6 are available for substitution. The electron-donating methoxy group at C-4 and the electron-withdrawing fluorine at C-2 create a unique electronic environment that can be exploited for selective C-H functionalization. Methodologies developed for the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates also highlight advanced strategies for introducing substituents at specific locations on the pyridine ring. rsc.org

Table 1: Potential Regioselective Functionalization Strategies

| Reaction Type | Reagents/Conditions | Target Position | Notes |

|---|---|---|---|

| Directed ortho-Lithiation | Strong base (e.g., LiTMP), then electrophile | C-5 | The methoxy group can direct lithiation to the adjacent C-5 position. |

| Halogenation | Electrophilic halogenating agent (e.g., NBS, NCS) | C-5 | The methoxy group activates the C-5 position towards electrophilic attack. |

Formylation Reactions on Arylboronic Acid Systems

The introduction of a formyl group (–CHO) onto an arylboronic acid framework is a valuable transformation for synthesizing aldehydes, which are key intermediates for a wide range of subsequent chemical modifications.

One innovative approach is the organocatalytic formylation of arylboronic acids using glyoxylic acid. researchgate.netresearchgate.net This method operates under mild, ambient conditions and avoids the use of harsh reagents. The reaction is conceptually based on engineering new reactivity into the Petasis reaction, which typically involves aryl boronic acids, amines, and glyoxylic acid to form α-amino acids. researchgate.net This strategy is applicable to a broad range of aryl and heteroaryl boronic acids, demonstrating its practical utility. researchgate.netresearchgate.net

Another established method is the Rieche formylation, which utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid catalyst. Studies on methoxyphenyl boronic acids have shown that the regiochemical outcome is highly dependent on the position of the methoxy group. For instance, the formylation of 4-methoxyphenyl (B3050149) boronic acid can result in a mixture of products, highlighting the importance of substrate-specific optimization. uniroma1.it

More recently, synergistic catalytic systems combining organophotoredox and palladium catalysis have enabled the decarboxylative formylation of aryl halides with glyoxylic acid, presenting another advanced route to functionalized aryl aldehydes. rsc.org

Table 2: Selected Formylation Methods for Arylboronic Acids

| Method | Formylating Agent | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Organocatalytic Formylation | Glyoxylic Acid | N-alkylaniline derivatives (e.g., tetrahydroquinoline) | Mild, ambient conditions; operationally simple. researchgate.net |

| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acids (e.g., AgOTf, AlCl₃, FeCl₃) | Subject to regioselectivity issues based on substituents. uniroma1.it |

| Photoredox/Palladium Catalysis | Glyoxylic Acid | Organic dye (e.g., 4CzIPN) and Palladium catalyst | Enables use of aryl halides; proceeds via decarboxylation. rsc.org |

Strategies for Difluoromethylation and Other Fluorination Processes

The difluoromethyl (–CF₂H) group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amino groups and enhance metabolic stability. nih.gov Several strategies have been developed for the difluoromethylation of arylboronic acids.

A prominent method involves the palladium-catalyzed cross-coupling of arylboronic acids with difluoroiodomethane (B73695) (DFIM, ICF₂H). nih.govnih.gov This process can be performed efficiently by generating the gaseous DFIM reagent ex situ from precursors like bromodifluoroacetic acid and sodium iodide, which is then used directly in the catalytic cycle. nih.govnih.govresearchgate.net This approach has been successfully applied to a variety of aryl boronic acids and their ester derivatives. nih.gov

Alternatively, nickel-catalyzed difluoromethylation using the readily available and inexpensive bromodifluoromethane (B75531) (BrCF₂H) has been reported as an efficient route to difluoromethylated arenes from arylboronic acids. lookchem.com Mechanistic studies suggest this reaction proceeds through a difluoromethyl radical intermediate. lookchem.com

Beyond difluoromethylation, other fluorination processes can be applied. For instance, the boronic acid moiety itself can be converted into a fluorine atom. This ipso-fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor™, providing a direct route to fluoroarenes from arylboronic acids. nih.gov

Table 3: Key Difluoromethylation Strategies

| Method | Reagent | Catalyst | Substrate |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Difluoroiodomethane (ICF₂H) | Palladium complex | Arylboronic acids and esters. nih.govnih.gov |

| Nickel-Catalyzed Coupling | Bromodifluoromethane (BrCF₂H) | Nickel(II) bromide bis(triphenylphosphine) | Arylboronic acids. lookchem.com |

| Organophotocatalysis | Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Rose Bengal | Heterocycles (direct C-H functionalization). researchgate.net |

Conversion of Boronic Acid Moiety to Other Functionalities

The boronic acid group is exceptionally versatile and serves as a linchpin for introducing a wide array of other functional groups. The carbon-boron bond can be readily transformed into carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds. nih.govchemicalbook.com

Conversion to Hydroxyl Group (Phenols): A common and important transformation is the ipso-hydroxylation of the boronic acid to a hydroxyl group, yielding a phenol. This can be achieved under mild conditions using tertiary amine N-oxides, a method noted for its high efficiency and broad functional group tolerance. nih.gov Other methods include the use of hydroxylamine, which is effective for both arylboronic acids and their pinacol (B44631) esters, and green oxidation systems employing hydrogen peroxide (H₂O₂) with or without a catalyst. researchgate.net

Conversion to Halogens: The boronic acid can be replaced by a halogen atom (ipso-halogenation). The use of N-halosuccinimides, such as N-iodosuccinimide (NIS) for iodination and N-bromosuccinimide (NBS) for bromination, provides a straightforward route to aryl halides. nih.gov

Conversion to Cyano Group: The transformation of a boronic acid to a cyano (–CN) group has been achieved using various cyanating agents. An advantageous method employs potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive reagent, in a copper or palladium-catalyzed reaction. globethesis.com

Carbon-Carbon Bond Formation: The hallmark reaction of boronic acids is the Suzuki-Miyaura cross-coupling. nih.govnih.gov In this palladium-catalyzed reaction, the boronic acid couples with an organohalide to form a new carbon-carbon bond, a cornerstone of modern synthetic chemistry for constructing biaryl and other complex structures. chemicalbook.com

Table 4: Summary of Boronic Acid Conversions

| Target Functional Group | Reagents/Conditions | Resulting Compound Type |

|---|---|---|

| Hydroxyl (–OH) | Tertiary amine N-oxide; H₂O₂; Hydroxylamine | Phenols. nih.govresearchgate.net |

| Halogen (–X) | N-Halosuccinimides (NBS, NIS) | Aryl Halides. nih.gov |

| Cyano (–CN) | K₄[Fe(CN)₆], Cu/Pd catalyst | Aryl Nitriles. globethesis.com |

Computational and Theoretical Elucidation of 2 Fluoro 4 Methoxypyridine 3 Boronic Acid Properties and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and conformational preferences of molecules like 2-Fluoro-4-methoxypyridine-3-boronic acid. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on related compounds such as 2-fluorophenylboronic acid and various substituted pyridines allows for a detailed theoretical postulation. researchgate.netmdpi.com

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G**, are used to determine the optimized molecular geometry and predict the most stable conformation. mdpi.com For 2-Fluoro-4-methoxypyridine-3-boronic acid, the key conformational aspects would involve the orientation of the boronic acid group [-B(OH)2] relative to the pyridine (B92270) ring. Similar to other phenylboronic acids, it is expected to have a preferred conformation that minimizes steric hindrance and maximizes electronic stability. The presence of the fluorine atom at the 2-position and the methoxy (B1213986) group at the 4-position will influence the electron distribution within the pyridine ring and affect the rotational barrier of the C-B bond.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The oxygen and nitrogen atoms, along with the π-system of the pyridine ring, are anticipated to be regions of high electron density, making them potential sites for electrophilic attack. mdpi.com The calculated quantum chemical parameters provide insights into the molecule's reactivity.

Table 1: Predicted Quantum Chemical Parameters for a Representative Arylboronic Acid

| Parameter | Value | Description |

|---|---|---|

| Hardness (η) | Varies | Measures resistance to change in electron distribution. |

| Softness (S) | Varies | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | Varies | Tendency to attract electrons. |

| Electrophilicity (ω) | Varies | Propensity to accept electrons. |

Note: Specific values for 2-Fluoro-4-methoxypyridine-3-boronic acid require dedicated DFT calculations. The table reflects parameters typically calculated for such compounds. mdpi.com

Prediction of pKa Values and Acidity Trends

The acidity of 2-Fluoro-4-methoxypyridine-3-boronic acid is a crucial parameter, and its pKa value can be predicted using computational methods. The boronic acid group is a Lewis acid, capable of accepting a hydroxide (B78521) ion, which makes the compound acidic. The electronic effects of the substituents on the pyridine ring significantly influence this acidity.

Table 2: Expected Acidity Trends based on Substituent Effects

| Substituent Position | Effect on Acidity | Rationale |

|---|---|---|

| 2-Fluoro | Increase | Inductive electron withdrawal stabilizes the conjugate base. |

| 4-Methoxy | Decrease | Mesomeric electron donation destabilizes the conjugate base. |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net For 2-Fluoro-4-methoxypyridine-3-boronic acid, docking studies can reveal its potential as an inhibitor or ligand for various enzymes or receptors. Boronic acid derivatives are known to form covalent or strong non-covalent interactions with the active sites of proteins, particularly serine proteases.

In a typical docking simulation, the boronic acid would be positioned within the binding pocket of a target protein. The interactions would likely involve the boronic acid group forming hydrogen bonds with amino acid residues. For instance, studies on similar boronic acid derivatives have shown hydrogen bond interactions with key residues in the active site of bacterial proteins like LuxP. researchgate.net The fluorine and methoxy groups would also contribute to the binding affinity through hydrophobic or polar interactions. nih.gov The pyridine nitrogen could act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The results of docking studies are often expressed as a binding energy, with more negative values indicating a stronger interaction. mdpi.comnih.gov

Table 3: Potential Protein-Ligand Interactions for 2-Fluoro-4-methoxypyridine-3-boronic acid

| Interaction Type | Interacting Group on Ligand | Potential Amino Acid Partners |

|---|---|---|

| Hydrogen Bonding | Boronic acid (-B(OH)2) | Serine, Threonine, Aspartate, Glutamate |

| Hydrogen Bonding | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Pyridine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Vibrational Spectroscopy Analysis and Theoretical Assignments

The vibrational properties of 2-Fluoro-4-methoxypyridine-3-boronic acid can be investigated using infrared (IR) and Raman spectroscopy, with theoretical assignments provided by DFT calculations. researchgate.netresearchgate.net These calculations can predict the vibrational frequencies and modes of the molecule, which can then be compared with experimental spectra for accurate assignment of the observed bands. nih.gov

The vibrational spectrum of this compound would be complex, with characteristic bands arising from the pyridine ring, the boronic acid group, the C-F bond, and the C-O-C linkage of the methoxy group. For example, C-F stretching frequencies are typically observed in the range of 1150-1250 cm⁻¹. researchgate.net The B-O-H bending and B-O stretching vibrations of the boronic acid group would also give rise to distinct peaks. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. DFT calculations are invaluable for disentangling these various modes, especially in a molecule with multiple functional groups. researchgate.netrsc.org

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C=C, C=N stretching | 1400 - 1600 |

| C-F | Stretching | 1150 - 1250 |

| Boronic Acid | B-O-H bending | ~1350 |

| Boronic Acid | B-O stretching | ~1100 |

| Methoxy | C-O-C stretching | 1050 - 1250 |

Note: These are general ranges and the precise frequencies for 2-Fluoro-4-methoxypyridine-3-boronic acid would be determined by specific calculations and experimental data. researchgate.netresearchgate.net

Solvation Effects and Aqueous Media Behavior

The behavior of 2-Fluoro-4-methoxypyridine-3-boronic acid in aqueous media is influenced by solvation effects. The presence of polar functional groups, such as the boronic acid, the methoxy group, and the pyridine nitrogen, suggests that the molecule will be solvated by water molecules through hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of solvation on the molecule's properties.

In an aqueous environment, the boronic acid group can exist in equilibrium between its neutral trigonal planar form and an anionic tetrahedral boronate form through the addition of a water molecule or hydroxide ion. This equilibrium is fundamental to its mechanism of action in many biological systems. Solvation will also affect the conformational preference of the molecule and can influence its electronic properties and reactivity. For instance, the pKa value is highly dependent on the solvent environment. Molecular dynamics simulations could further elucidate the dynamic interactions between the solute and solvent molecules, providing a more detailed picture of its behavior in solution. researchgate.net

Applications of 2 Fluoro 4 Methoxypyridine 3 Boronic Acid in Advanced Chemical Synthesis

Synthesis of Complex Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients

The primary application of 2-Fluoro-4-methoxypyridine-3-boronic acid is in the pharmaceutical industry, where it functions as a critical precursor for the synthesis of intricate molecular architectures and Active Pharmaceutical Ingredients (APIs). The boronic acid group is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. boronmolecular.comwikipedia.org This reaction enables the efficient connection of the fluorinated pyridine (B92270) scaffold to other organic fragments, facilitating the assembly of novel drug candidates. chemimpex.com

The presence of the fluorine atom and the methoxy (B1213986) group on the pyridine ring is significant. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov The methoxy group can also influence the electronic properties and solubility of the final compound.

Heterocyclic compounds are foundational to many pharmaceuticals. 2-Fluoro-4-methoxypyridine-3-boronic acid is an exemplary building block for creating substituted heterocyclic systems.

Fluoroquinolones: The fluoroquinolone core is a key pharmacophore in a class of broad-spectrum antibiotics. semanticscholar.org The synthesis of novel fluoroquinolone analogues often involves modifying the core structure to enhance activity or overcome resistance. While traditional syntheses build the quinolone ring system through cyclization reactions, modern approaches can utilize cross-coupling strategies to introduce diverse substituents. orientjchem.orgijbpas.com Pyridine boronic acids can be coupled to appropriate quinolone precursors to generate new derivatives with potentially improved properties. nih.gov The 2-fluoro-4-methoxypyridine (B63832) moiety can be installed to explore new structure-activity relationships. digitellinc.com

Pyridone Derivatives: Pyridone and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. innovareacademics.innih.gov The synthesis of substituted pyridones can be achieved through various methods, including the coupling of boronic acids with halogenated pyridones. rsc.org 2-Fluoro-4-methoxypyridine-3-boronic acid can be used to construct complex bi-heterocyclic systems, such as pyridyl-pyridones, which are of interest in drug discovery. rsc.org

| Target Heterocyclic System | Role of 2-Fluoro-4-methoxypyridine-3-boronic acid | Key Synthetic Reaction |

|---|---|---|

| Fluoroquinolone Analogues | Provides a substituted pyridine fragment for C-7 or other position modification. | Suzuki-Miyaura Coupling |

| Pyridone Derivatives | Acts as a coupling partner to build complex pyridyl-pyridone structures. | Suzuki-Miyaura Coupling |

The unique electronic properties and binding capabilities of molecules derived from 2-Fluoro-4-methoxypyridine-3-boronic acid make it a valuable tool in designing enzyme inhibitors and receptor modulators.

Enzyme Inhibitors: Boronic acids themselves are known to act as inhibitors for certain classes of enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue. wikipedia.orgnih.gov Furthermore, the fluorinated pyridine moiety can be incorporated into larger molecules that target specific enzymes. nih.gov The fluorine atom can participate in favorable interactions within an enzyme's active site, enhancing binding affinity. researchgate.net For example, substituted pyridine scaffolds are used in the development of kinase inhibitors, such as those targeting PI3K/mTOR pathways, which are crucial in cancer therapy. The synthesis of such inhibitors often relies on coupling reactions where a pyridine boronic acid is a key component. nih.gov

Receptor Modulators: The structure of a drug molecule determines its ability to bind to and modulate a biological receptor. The 2-fluoro-4-methoxypyridine scaffold can be used to fine-tune the properties of a ligand to achieve desired activity at a specific receptor. researchgate.net Its incorporation can influence the molecule's conformation and electronic distribution, which are critical for receptor recognition and signal transduction.

| Target Class | Example Target | Role of the Compound/Derived Scaffold |

|---|---|---|

| Enzyme Inhibitors | Serine Proteases, Kinases (e.g., PI3K) | Can act as a direct inhibitor (boronic acid function) or serve as a core scaffold for building more complex, potent inhibitors. nih.gov |

| Receptor Modulators | GPCRs, Ion Channels | Provides a structurally rigid, polar scaffold that can be elaborated to optimize ligand-receptor interactions. |

Contributions to Agrochemical Development

The principles that make fluorinated heterocycles valuable in pharmaceuticals also apply to agrochemical development. The introduction of fluorine into pesticides can lead to increased efficacy, metabolic stability, and altered modes of action. ossila.com Pyridine-based structures are common in a variety of modern herbicides, fungicides, and insecticides. uni-muenster.denih.gov

2-Fluoro-4-methoxypyridine-3-boronic acid serves as an important intermediate for the synthesis of these complex agrochemicals. chemimpex.com Using coupling reactions like the Suzuki-Miyaura reaction, the fluoromethoxypyridine unit can be efficiently incorporated into larger, more complex molecules, allowing for the rapid generation of libraries of new potential agrochemicals for screening. boronmolecular.com The specific substitution pattern of this building block can help chemists fine-tune the properties of the final product to optimize for target specificity and environmental persistence. ossila.com

Advanced Materials Science Applications

While less common than its role in life sciences, boronic acids are finding increasing use in materials science, particularly in the field of organic electronics. boronmolecular.comnbinno.com The Suzuki-Miyaura coupling reaction is a cornerstone of synthesizing the π-conjugated polymers and molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nbinno.com

The 2-fluoro-4-methoxypyridine unit possesses specific electronic and photophysical properties. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a polarized aromatic system. Incorporating this unit into larger conjugated materials can modulate their electronic band gap, charge transport properties, and luminescence. Therefore, 2-Fluoro-4-methoxypyridine-3-boronic acid is a potential building block for creating novel materials with tailored optoelectronic characteristics. nbinno.com

Bioisosteric Replacements and Pharmacophore Modifications

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or to improve its pharmacokinetic properties. nih.gov The 2-fluoro-4-methoxypyridine moiety is a valuable tool for such modifications.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-methoxypyridine-3-boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or direct borylation of a halogenated pyridine precursor is performed. Key steps include using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 60–80°C . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to B₂Pin₂) and inert atmosphere conditions (argon/nitrogen) minimizes byproducts. Yields range from 60–85% depending on the purity of the starting material and catalyst activity .

Q. How should researchers handle and store 2-fluoro-4-methoxypyridine-3-boronic acid to ensure stability?

The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C in sealed, argon-purged containers with desiccants (e.g., molecular sieves). For long-term storage, solutions in dry THF or DMF (1–10 mM) are stable for weeks at –20°C . Always confirm purity via HPLC (>95%) before use in sensitive reactions .

Q. What spectroscopic methods are most reliable for characterizing this boronic acid?

- ¹H/¹³C NMR : Key peaks include the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and the boronic acid proton (broad peak at δ ~7.5–8.5 ppm in DMSO-d₆) .

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₆H₇BFNO₂ is 154.93 g/mol. Deviations >0.005 Da suggest impurities .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) confirm structural integrity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy and 3-fluoro substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-donating methoxy group at C4 enhances boronate stability but may reduce electrophilicity at C3. Computational studies (DFT) suggest the fluorine atom at C2 increases electrophilicity at C3, improving transmetalation rates with aryl halides. However, steric hindrance from the methoxy group can reduce coupling yields with bulky partners (e.g., ortho-substituted aryl bromides). Optimize using bulky phosphine ligands (e.g., SPhos) to mitigate this .

Q. What strategies resolve contradictions in reported catalytic systems for coupling reactions involving this compound?

Discrepancies in literature often arise from varying solvent systems (e.g., THF vs. dioxane) or base choices (K₂CO₃ vs. CsF). For example:

Q. How can researchers mitigate protodeboronation during cross-coupling reactions?

Protodeboronation is exacerbated by protic solvents or acidic conditions. Strategies include:

Q. What computational tools predict regioselectivity in reactions involving this boronic acid?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict coupling sites. For example, Fukui indices (electrophilicity) at C3 correlate with observed regioselectivity in aryl-aryl couplings. Pair with molecular dynamics simulations (e.g., GROMACS) to assess steric effects in solvent environments .

Methodological Considerations

Q. How should researchers troubleshoot low yields in multi-step syntheses using this compound?

- Step 1 : Confirm boronic acid purity via HPLC (>97%) and ¹¹B NMR (δ ~30 ppm for tricoordinate boron).

- Step 2 : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to identify optimal activity.

- Step 3 : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. What are the best practices for quantifying boronic acid degradation during storage?

Monitor hydrolysis by tracking the boroxine peak (¹¹B NMR δ ~18 ppm) or using a colorimetric assay (e.g., Alizarin Red S binding to boric acid). Degradation rates increase at >60% humidity; store under inert gas with silica gel .

Data Analysis & Interpretation

Q. How to interpret conflicting NMR data for this compound across different solvents?

Boronic acids exhibit solvent-dependent tautomerization. In DMSO-d₆, the cyclic trimer (boroxine) forms, causing peak broadening. Use CDCl₃ with 1% D₂O to observe monomeric species. Cross-validate with X-ray crystallography if available .

Q. Why do HPLC retention times vary between batches, and how is this resolved?

Variability arises from residual pinacol (from synthesis) or boroxine adducts. Purify via size-exclusion chromatography (Sephadex LH-20) or recrystallization (ethanol/water, 1:3 v/v). Confirm purity with orthogonal methods (e.g., LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.